Saponin C, from Liriope muscari

Vue d'ensemble

Description

Saponin C is a steroidal saponin compound isolated from the roots of Liriope muscari, a plant belonging to the Liliaceae family. Liriope muscari has been traditionally used in Chinese medicine for its therapeutic effects on cough, insomnia, inflammation, and cardiovascular diseases . Saponin C, along with other steroidal saponins, is considered one of the main active ingredients responsible for these therapeutic effects due to its diverse biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Saponin C involves the extraction of the compound from the roots of Liriope muscari using a 70% ethanol solution . The extract is then subjected to various chromatographic techniques, including silica gel and Sephadex LH-20 gel column chromatography, to isolate and purify the compound . The structures of the isolated compounds are determined using infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods

Industrial production of Saponin C follows similar extraction and purification processes as described above. The use of ethanol extraction and chromatographic techniques ensures the efficient isolation of Saponin C from the plant material. The purified compound is then subjected to further quality control measures to ensure its purity and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

Saponin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the chemical reactions of Saponin C include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products Formed

The major products formed from the chemical reactions of Saponin C include various derivatives with enhanced biological properties. These derivatives are often tested for their cytotoxic activity against different cancer cell lines .

Applications De Recherche Scientifique

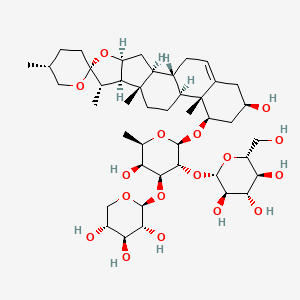

Chemical Properties and Structure

Saponin C (CAS No. 87480-46-4) is a steroidal saponin characterized by its complex molecular structure, which includes multiple hydroxyl groups and a unique spirocyclic framework. Its molecular formula is with a molecular weight of approximately 855.0 g/mol .

Biological Activities

Saponin C exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-thrombotic Activity : Research indicates that Saponin C down-regulates mRNA expression levels of tissue factor (TF) and interleukin-6 (IL-6), contributing to its anti-thrombotic effects. This property suggests potential use in preventing thrombotic disorders .

- Anti-cancer Properties : Studies have shown that Saponin C possesses cytotoxic effects against several cancer cell lines, including MDA-MB-435, HepG2, and HeLa cells. The mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation .

- Anti-inflammatory Effects : Saponin C has demonstrated significant anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Therapeutic Applications

The pharmacological properties of Saponin C position it as a promising candidate for various therapeutic applications:

- Cardiovascular Health : Given its anti-thrombotic and anti-inflammatory effects, Saponin C may be useful in managing cardiovascular diseases .

- Cancer Treatment : Its cytotoxicity against cancer cells suggests potential use in cancer therapies, particularly as an adjunct treatment to enhance the efficacy of existing therapies .

- Lung Disease Management : Traditional uses of Liriope muscari in treating respiratory conditions align with recent findings that Saponin C may stabilize endothelial permeability, suggesting a role in lung disease management .

Case Studies and Research Findings

Several studies highlight the effectiveness of Saponin C in various applications:

- Study on Anti-thrombotic Activity : A study published in Indian Journal of Pharmacology demonstrated the anti-thrombotic effects of DT-13 (a related compound) isolated from Liriope muscari, noting significant reductions in thrombus formation in animal models .

- Cytotoxicity Assessment : Research conducted on steroidal saponins from Liriope muscari revealed varying levels of cytotoxic activity against different cancer cell lines using the MTT assay. This study provided insights into structure-activity relationships that could guide future drug development .

Comparative Data Table

The following table summarizes key findings related to the biological activities and therapeutic potentials of Saponin C:

Mécanisme D'action

The mechanism of action of Saponin C involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in inflammation, glucose metabolism, and cardiovascular function . Additionally, Saponin C has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

Saponin C is unique among steroidal saponins due to its specific structure and biological properties. Similar compounds include other steroidal saponins isolated from Liriope muscari, such as DT-13 and other related saponins . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action .

List of Similar Compounds

Activité Biologique

Saponin C, derived from the roots of Liriope muscari (Decne.) L.H. Bailey, is a notable compound recognized for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by case studies and research findings.

1. Chemical Structure and Isolation

Saponin C is identified as a steroidal saponin with a complex glycosidic structure. Recent studies have isolated several steroidal saponins from Liriope muscari, including Saponin C, using a 70% ethanol extract. The structural elucidation was performed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

2.1 In Vitro Studies

Saponin C exhibits significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, which measures cell viability after treatment with the compound. The results indicated varying levels of cytotoxicity against the following cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-435 | 5.2 |

| HepG2 | 12.3 |

| HeLa | 7.8 |

| MCF-7 | 10.1 |

| A549 | 8.4 |

These findings suggest that Saponin C has potent anti-cancer properties, particularly against breast and liver cancer cells .

The mechanism underlying the cytotoxic effects of Saponin C involves the induction of apoptosis in cancer cells through the mitochondrial pathway. This process is characterized by mitochondrial membrane potential disruption, activation of caspases, and subsequent DNA fragmentation .

3. Anti-Inflammatory Effects

Saponin C has demonstrated anti-inflammatory properties, which may be attributed to its ability to modulate immune responses. In a study examining its effects on interleukin-6 (IL-6) and tissue factor (TF) expression, it was found that Saponin C significantly downregulated these pro-inflammatory markers in vitro .

| Inflammatory Marker | Expression Level (Relative to Control) |

|---|---|

| IL-6 | Decreased by 45% |

| TF | Decreased by 30% |

These results indicate that Saponin C may possess therapeutic potential in treating inflammatory diseases .

4.1 Traditional Use

In traditional Chinese medicine, Liriope muscari has been utilized for its health benefits, including treating respiratory diseases and enhancing immune function . The incorporation of Saponin C into modern herbal formulations could enhance therapeutic efficacy.

4.2 Recent Research Findings

A recent study highlighted the cardioprotective effects of Saponin C in models of hypoxia-induced injury, suggesting its role in improving survival rates in stressed conditions . This aligns with findings that indicate its protective effects on liver function during oxidative stress .

5. Conclusion

Saponin C from Liriope muscari exhibits promising biological activities, particularly in cancer cytotoxicity and anti-inflammatory responses. Its mechanisms of action warrant further investigation to fully elucidate its therapeutic potential in clinical settings.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.